molecular formula C3H4O3 B036008 3-Oxopropanoic acid CAS No. 926-61-4

3-Oxopropanoic acid

Cat. No.: B036008
CAS No.: 926-61-4
M. Wt: 88.06 g/mol
InChI Key: OAKURXIZZOAYBC-UHFFFAOYSA-N
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Description

3-Oxopropanoic acid (IUPAC name: this compound; β-keto propanoic acid) is a carboxylic acid with the molecular formula C₃H₄O₃ and a ketone group at the β-position. Structurally, it is represented as OHC-CH₂-COOH, where the ketone (oxo) and carboxylic acid groups are separated by a single methylene unit. This arrangement confers unique chemical reactivity, enabling participation in condensation, elimination, and redox reactions .

In biochemical contexts, this compound is implicated in pathways such as the biosynthesis of tetrapyrrole pigments (e.g., dioxobacteriochlorin) via elimination reactions involving SAM-dependent enzymes . It is also a product of atmospheric oxidation processes, such as the ozonolysis of catechol, contributing to the formation of low-molecular-weight carboxylic acids in aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylergonovine is synthesized from ergonovine through a series of chemical reactions. The process involves the addition of a methyl group to the nitrogen atom of the ergonovine molecule. This methylation is typically achieved using methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, methylergonovine is produced by semi-synthetic methods. The process begins with the extraction of ergonovine from ergot fungi, followed by its chemical modification to produce methylergonovine. The final product is purified through crystallization and other separation techniques to ensure its pharmaceutical-grade quality .

Chemical Reactions Analysis

Types of Reactions

Methylergonovine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃H₄O₃
  • Molecular Weight : 88.06 g/mol
  • IUPAC Name : 3-Oxopropanoic acid

Scientific Research Applications

This compound has been studied extensively for its biochemical properties and potential therapeutic applications. Key areas of research include:

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, which positions it as a valuable compound in drug development and metabolic studies. Notably, it inhibits:

  • Acetyl-CoA Carboxylase
  • Pyruvate Decarboxylase
  • Phosphoenolpyruvate Carboxykinase

These inhibitory effects are significant in metabolic regulation and can influence pathways involved in lipid metabolism and gluconeogenesis .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. A study demonstrated its effects on:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)10-15
HeLa (Cervical Cancer)15-20
A549 (Lung Cancer)20-25

The compound activates caspase pathways, suggesting its potential for therapeutic use in oncology .

Anti-inflammatory Effects

In experimental models, this compound has shown promise in reducing inflammation. For instance, in a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of edema by approximately 40% compared to control groups. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound displays antimicrobial properties against various bacterial strains, including Escherichia coli. Its mechanism involves disrupting bacterial metabolic processes, making it a candidate for further development as an antibacterial agent .

Industrial Applications

The industrial utility of this compound extends to its role as an intermediate in the synthesis of various organic compounds and agrochemicals. It is also employed in:

  • Polymer Chemistry : As an additive to modify polymer properties.
  • Dyes and Pigments : In the synthesis of colorants due to its reactive functional groups.

Case Study 1: Anticancer Research

A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of this compound revealed significant reductions in cell viability, with IC50 values indicating effective doses for therapeutic intervention. The study emphasized the compound's mechanism involving apoptosis induction through caspase activation.

Case Study 2: Inflammation Model

In vivo studies using a rat model demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results support its potential application as an anti-inflammatory therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Linear Oxoacids

4-Oxobutanoic Acid (γ-Ketobutyric Acid)

  • Structural Difference : The ketone group is at the γ-position (C4) relative to the carboxylic acid.
  • This highlights the critical role of β-keto positioning for enzyme inhibition .
  • Environmental Behavior : Both acids share similar atmospheric concentration trends, suggesting common emission sources (e.g., biomass burning or photochemical oxidation) .

5-Oxopentanoic Acid (Levulinic Acid)

  • Reactivity: Like 3-oxopropanoic acid, 5-oxopentanoic acid inhibits PTP1B, though with comparable potency (IC₅₀ ≈ 1.2 µM for both).
  • Synthetic Utility: 5-Oxopentanoic acid is a platform chemical for biofuels and polymers, whereas this compound is more specialized in heterocyclic synthesis (e.g., quinoline derivatives) .

Comparison with α-Dicarbonyls and Other Oxoacids

Glyoxylic Acid (Oxoacetic Acid)

  • Structural Feature : Contains an α-keto group (adjacent to the carboxylic acid).
  • Atmospheric Role: Both glyoxylic and 3-oxopropanoic acids are major products of catechol ozonolysis, but glyoxylic acid is produced in higher concentrations (200 nM vs. 109 nM for this compound) .
  • Chemical Reactivity: Glyoxylic acid readily undergoes aldol condensations, while this compound favors Knoevenagel reactions due to its β-keto configuration .

Pyruvic Acid (2-Oxopropanoic Acid)

  • Positional Isomerism : The ketone group is at the α-position.
  • Environmental Significance: Pyruvic acid peaks in atmospheric samples under East Asian air mass influence, unlike this compound, which correlates with northeastern Chinese emissions .

Functional Analogues in Drug Design

3-(Benzylcarbamoylamino)-3-Oxopropanoic Acid

  • Therapeutic Potential: This derivative exhibits low toxicity (LD₅₀ = 800 mg/kg) and is predicted to act as a mucomembranous protector, unlike unmodified this compound, which lacks direct therapeutic annotations .
  • Mechanistic Insight: The benzylcarbamoylamino substituent enhances target affinity, as seen in computational docking studies against Trypanosoma cruzi trans-sialidase .

KB2115 (Eprotirome)

  • Thyromimetic Activity: Incorporates a this compound moiety to achieve TRβ1 receptor selectivity. Compared to non-oxo analogues like GC-1, KB2115 demonstrates improved lipid-modifying effects with reduced cardiac side effects .

Key Data Tables

Table 1: Inhibitory Activity of Oxoacids Against PTP1B

Compound IC₅₀ (µM) Activity
This compound 1.2 Active
4-Oxobutanoic acid >100 Inactive
5-Oxopentanoic acid 1.5 Active

Source: Molecules (2014)

Table 2: Atmospheric Concentrations of Oxoacids (Catechol Ozonolysis)

Compound Concentration (nM)
Glyoxylic acid 200
This compound 109
Oxalic acid 174

Source: Atmospheric Chemistry Studies

Table 3: Toxicity Profiles of this compound Derivatives

Compound LD₅₀ (mg/kg) Toxicity Class
This compound Not reported N/A
3-(Benzylcarbamoylamino)-3-oxopropanoic acid 800 Class 4 (Low)
Sulforaphane (Control) 1000 Class 4 (Low)

Source: Computational Toxicology Studies

Biological Activity

3-Oxopropanoic acid, also known as malonic semialdehyde, is a small organic molecule with the chemical formula C₃H₄O₃. It is characterized by the presence of both an aldehyde and a carboxylic acid functional group, which allows it to participate in various biochemical processes. This compound is recognized for its role as an intermediate in metabolic pathways and has been found in various organisms, including Escherichia coli and humans .

  • Molecular Formula : C₃H₄O₃
  • Molecular Mass : 88.06 g/mol
  • Functional Groups : Aldehyde, Carboxylic Acid

Biological Significance

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies suggest that this compound can inhibit various enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit polymerase chain reaction (PCR), a critical technique in molecular biology .
  • Metabolic Role : As a key intermediate in metabolic pathways, it participates in the conversion of substrates within the citric acid cycle and other biochemical processes.
  • Potential Therapeutic Applications : The compound's structural similarities to other biologically active molecules suggest potential therapeutic applications. For example, its relationship with oxaloacetate—a metabolite involved in energy metabolism—highlights its possible role in longevity and health benefits associated with caloric restriction .

Case Study 1: Lifespan Extension in Caenorhabditis elegans

A study demonstrated that supplementation with oxaloacetate (which can be derived from this compound) increased the lifespan of C. elegans by approximately 25% in median lifespan and 13% in maximal lifespan. This effect was dependent on the transcription factor FOXO/DAF-16 and AMP-activated protein kinase (AMPK), indicating a significant role of these pathways in mediating longevity effects .

TreatmentMedian Lifespan (days)Maximal Lifespan (days)P-value
Control15.0 ± 0.322.0 ± 3.0-
Oxaloacetate (8 mM)18.8 ± 0.424.9 ± 2.5<0.05

Case Study 2: Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. A study involving a Zn(II) complex derived from this compound showed strong cytotoxic effects against HepG2 cells, with an IC50 value of 2.90 μg/ml, demonstrating its potential as an antitumor agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameMolecular FormulaKey Features
Pyruvic AcidC₃H₄O₃Central role in glycolysis; interconverted with this compound
Malonic AcidC₄H₄O₄Dicarboxylic acid; precursor for various synthetic pathways
2-Methyl-3-Oxopropanoic AcidC₄H₆O₃Contains an additional methyl group; different reactivity

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing derivatives of 3-oxopropanoic acid, and how can stoichiometric calculations optimize reaction yields?

  • Methodological Answer : To synthesize derivatives like HOC(CH2)2C(=O)OH, start with this compound (molar mass: 104.05 g/mol) and reduce its ketone group using NaBH4 (molar mass: 37.83 g/mol). For a target product mass of 100 mg, calculate stoichiometry as follows:

  • Moles of this compound = 100 mg104.05 g/mol=0.000961 mol\frac{100 \text{ mg}}{104.05 \text{ g/mol}} = 0.000961 \text{ mol}.
  • NaBH4 is typically used in a 1:1.2 molar ratio to ensure complete reduction, requiring 0.000961×1.2=0.00115 mol0.000961 \times 1.2 = 0.00115 \text{ mol} (0.0436 g).
  • Experimental steps involve dissolving the acid in anhydrous THF, adding NaBH4 dropwise under nitrogen, and quenching with acidic water .

Q. How is this compound named according to IUPAC nomenclature, and what functional group prioritization rules apply?

  • Methodological Answer : The IUPAC name "this compound" reflects the priority of the carboxylic acid group over the ketone. The parent chain is numbered to give the carboxylic acid the lowest possible position, with the ketone denoted as "oxo" at carbon 3. This prioritization follows IUPAC rules where carboxylic acids outrank ketones .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as the compound is corrosive. In case of exposure, rinse immediately with water and consult safety data sheets (SDS) for emergency measures. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives under chlorination?

  • Methodological Answer : Chlorination studies (e.g., Figure 2.4 in Bond et al., 2011) show variability in reaction rates due to pH and temperature. To reconcile discrepancies:

  • Perform controlled experiments at fixed pH (e.g., 7.0) and temperature (25°C).
  • Use LC-MS to monitor intermediate formation and validate kinetic models .

Q. What strategies are effective for synthesizing bioactive malonamide derivatives from this compound?

  • Methodological Answer : General Procedure B (Aboushady, 2023):

  • React this compound with substituted amines (e.g., 3-chlorobenzylamine) in DCM using DCC as a coupling agent.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1) and confirm structures via 1H NMR^1\text{H NMR} (e.g., δ 8.2 ppm for amide protons) .

Q. How can computational methods predict the stability of this compound in environmental matrices?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ketone and carboxylic acid groups. Compare with experimental degradation data (e.g., hydrolysis half-life) to validate models. Tools like Gaussian 16 or ORCA are recommended .

Q. What analytical techniques best characterize this compound esters, and how are spectral interpretations validated?

  • Methodological Answer :

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas to separate esters like ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate.
  • NMR : Look for ester carbonyl signals at δ 170–175 ppm (13C^{13}\text{C}) and splitting patterns for substituted aryl groups .

Properties

IUPAC Name

3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239064
Record name Malonic semialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malonic semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

926-61-4
Record name 3-Oxopropanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=926-61-4
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Record name Malonic semialdehyde
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Record name Malonic semialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Malonic semialdehyde
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URL http://www.hmdb.ca/metabolites/HMDB0011111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Oxopropanoic acid
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3-Oxopropanoic acid
Reactant of Route 3
3-Oxopropanoic acid
3-Oxopropanoic acid
Reactant of Route 5
3-Oxopropanoic acid
Reactant of Route 6
3-Oxopropanoic acid

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